(R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride
CAS No.:
Cat. No.: VC13815822
Molecular Formula: C8H17ClN2O
Molecular Weight: 192.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17ClN2O |
|---|---|
| Molecular Weight | 192.68 g/mol |
| IUPAC Name | (3R)-N,N-dimethylpiperidine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H/t7-;/m1./s1 |
| Standard InChI Key | CAOCILIXPFSSGE-OGFXRTJISA-N |
| Isomeric SMILES | CN(C)C(=O)[C@@H]1CCCNC1.Cl |
| SMILES | CN(C)C(=O)C1CCCNC1.Cl |
| Canonical SMILES | CN(C)C(=O)C1CCCNC1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring with a carboxamide group at the 3-position and dimethyl substituents on the amide nitrogen. The (R)-configuration at the chiral center ensures enantiomeric specificity, which is crucial for interactions with biological targets. The hydrochloride salt enhances aqueous solubility, a property critical for in vitro assays .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (3R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride |
| Molecular Formula | C₈H₁₇ClN₂O |
| Molecular Weight | 192.68 g/mol |
| CAS Number | 112950-94-4 |
| Chiral Center | C3 (R-configuration) |
The stereochemistry is confirmed through optical rotation measurements and X-ray crystallography of related derivatives .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the piperidine ring protons (δ 1.4–2.6 ppm) and dimethylamide groups (δ 2.8–3.1 ppm). Infrared (IR) spectra show characteristic amide C=O stretching at ~1650 cm⁻¹ and N–CH₃ vibrations near 2800 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 192.68 [M+H]⁺ .
Synthesis and Optimization
Primary Synthetic Route
The synthesis begins with (R)-piperidine-3-carboxylic acid, which undergoes activation via thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with dimethylamine in anhydrous tetrahydrofuran (THF) yields (R)-N,N-dimethylpiperidine-3-carboxamide. Protonation with hydrochloric acid produces the hydrochloride salt .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acid Chloride Formation | SOCl₂, reflux, 4h | 85 |
| Amide Coupling | Dimethylamine, THF, 0°C→RT | 78 |
| Salt Formation | HCl (g), diethyl ether | 95 |
Purification Strategies
Crude product purification involves recrystallization from ethanol/water (3:1) or column chromatography on silica gel with ethyl acetate/methanol (9:1) as eluent. Final purity (>98%) is validated via HPLC using a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient .
Applications in Pharmaceutical Research
Building Block for Bioactive Molecules
The compound’s rigid piperidine scaffold and hydrogen-bonding capacity make it ideal for designing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. For example, analogs featuring 4-phenylpyridin-3-yl substitutions demonstrate nanomolar affinity for adenosine A₂A receptors .
Case Study: Anticancer Agent Development
In a 2022 study, researchers functionalized the piperidine nitrogen with cyclopropylcarboxamide groups to create derivatives targeting tubulin polymerization. Compound 6 (see Table 3) exhibited IC₅₀ = 42 nM against MCF-7 breast cancer cells, surpassing paclitaxel by 15-fold .
Table 3: Biological Activity of Selected Derivatives
| Compound | Modification | Target | IC₅₀ (nM) |
|---|---|---|---|
| 3 | N-Cyclopropyl-4-aryl | Tubulin | 42 |
| 4 | Piperazine substitution | A₂A Receptor | 18 |
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Compared to the 2-carboxamide isomer (CAS 130497-29-9), the 3-carboxamide derivative demonstrates superior metabolic stability in hepatic microsome assays (t₁/₂ = 120 vs. 45 minutes). This is attributed to reduced steric hindrance around the amide bond.
Impact of Chirality
The (R)-enantiomer shows 50-fold higher affinity for σ-1 receptors than its (S)-counterpart, underscoring the importance of stereochemical control in lead optimization .
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